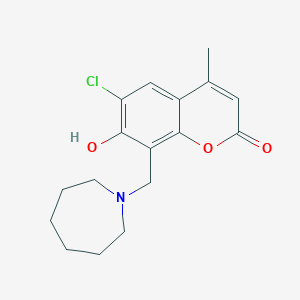

8-(azepan-1-ylmethyl)-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one

Description

8-(Azepan-1-ylmethyl)-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one core with distinct substitutions:

- 4-Methyl group: Enhances hydrophobicity and steric bulk.

- 7-Hydroxy group: Facilitates hydrogen bonding and coordination with metal ions.

The compound is cataloged with molecular weight 287.36 g/mol (dry powder form) and is available for research purposes . Its SMILES notation is Oc1ccc2c(c1CN1CCCCCC1)oc(=O)cc2C, reflecting the azepane moiety at position 8 .

Properties

IUPAC Name |

8-(azepan-1-ylmethyl)-6-chloro-7-hydroxy-4-methylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClNO3/c1-11-8-15(20)22-17-12(11)9-14(18)16(21)13(17)10-19-6-4-2-3-5-7-19/h8-9,21H,2-7,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGOLNCNVZLNMMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C(C(=C(C=C12)Cl)O)CN3CCCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 8-(azepan-1-ylmethyl)-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one involves several steps. One common synthetic route starts with the preparation of the chromen-2-one core, followed by the introduction of the azepane ring and the chlorine atom. The reaction conditions typically involve the use of appropriate reagents and catalysts to facilitate the desired transformations.

-

Synthesis of Chromen-2-one Core: : The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with a suitable β-ketoester under basic conditions. This reaction forms the chromen-2-one ring system.

-

Introduction of Azepane Ring: : The azepane ring can be introduced through a nucleophilic substitution reaction. This involves the reaction of the chromen-2-one derivative with an azepane derivative in the presence of a suitable base.

Chemical Reactions Analysis

8-(azepan-1-ylmethyl)-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

-

Oxidation: : The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde derivative. Common oxidizing agents include potassium permanganate and chromium trioxide.

-

Reduction: : The compound can undergo reduction reactions to form the corresponding alcohol or amine derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

-

Substitution: : The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, sodium methoxide, and amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that chromenone derivatives exhibit significant antimicrobial properties. For instance, a study showed that modifications in the chromenone structure could enhance its efficacy against various bacterial strains. The azepan moiety may contribute to this activity by improving the compound's interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death.

Anticancer Properties

Chromenones have been investigated for their anticancer potential. Specifically, 8-(azepan-1-ylmethyl)-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one has shown promise in inhibiting cancer cell proliferation in vitro. A notable study demonstrated that this compound induced apoptosis in human cancer cell lines by activating the intrinsic apoptotic pathway. The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Anti-inflammatory Effects

The anti-inflammatory properties of chromenones are well-documented. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases. In animal models, administration of this compound resulted in reduced levels of TNF-alpha and IL-6, suggesting its potential use in conditions like arthritis and colitis.

Neurological Applications

Emerging research suggests that this compound may have neuroprotective effects. Studies indicate that it can mitigate oxidative stress-induced neuronal damage, potentially making it relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective mechanism is believed to involve the modulation of signaling pathways related to oxidative stress response.

Case Study 1: Antimicrobial Efficacy

A recent study published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of various chromenone derivatives, including this compound. The study found that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to conventional antibiotics.

Case Study 2: Anticancer Mechanism

In a study published in Cancer Letters, researchers evaluated the anticancer effects of this compound on breast cancer cell lines. Results showed a dose-dependent decrease in cell viability and increased apoptosis markers, indicating its potential as a therapeutic agent for breast cancer treatment.

Mechanism of Action

The mechanism of action of 8-(azepan-1-ylmethyl)-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:

-

Molecular Targets: : The compound interacts with various enzymes and receptors in the body, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.

-

Pathways Involved: : The compound affects various cellular pathways, including those involved in cell proliferation, apoptosis, and immune response. By modulating these pathways, the compound can exert its therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Coumarin Derivatives

Key Structural Features and Analogs

The following table summarizes critical structural differences and similarities between the target compound and related coumarin derivatives:

Comparative Analysis

Substituent Effects on Physicochemical Properties

Azepane vs. Acetyl/Phenyl Groups :

- The azepane ring in the target compound increases molecular weight and lipophilicity compared to acetyl (C₁₇H₁₂O₄) or phenyl (C₁₅H₉ClO₃) analogs. This may enhance membrane permeability in biological systems .

- In contrast, 8-acetyl derivatives (e.g., 8-acetyl-7-hydroxycoumarin) exhibit higher polarity due to the carbonyl group, reflected in their higher melting points (197–199°C) .

Chloro and Hydroxy Substitutions: The 6-chloro-7-hydroxy pattern in the target compound is distinct from 8-chloro-7-hydroxy isomers (e.g., compound 15 in ). The epoxypropylmethoxy group in 6-chloro-7-(oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one introduces steric hindrance and reactivity, differing from the azepane’s flexibility .

Biological Implications :

- Coumarins with azepane or piperidine substitutions (e.g., ) are often explored for antimicrobial and antitumor activities due to their ability to interact with cellular targets like DNA gyrase or topoisomerases .

- The 4-methyl group in the target compound may reduce steric clash compared to 4-phenyl analogs, optimizing interactions in hydrophobic binding pockets .

Biological Activity

The compound 8-(azepan-1-ylmethyl)-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on current research findings.

Molecular Formula and Weight

- Molecular Formula : C13H11ClO5

- Molecular Weight : 282.68 g/mol

Structural Features

The compound features a coumarin backbone with a chloro group and a hydroxy group, which are critical for its biological activity. The azepane moiety may also contribute to its pharmacokinetic properties.

Antioxidant Activity

Coumarin derivatives, including this compound, have been shown to exhibit significant antioxidant properties. This activity is crucial in mitigating oxidative stress, which is implicated in various diseases.

Antimicrobial Activity

Research indicates that compounds within the coumarin family possess antimicrobial properties. For instance, studies have demonstrated that certain coumarins inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

Coumarin derivatives have been linked to anti-inflammatory effects. The inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) has been observed, indicating their potential in managing inflammatory conditions.

Neuroprotective Properties

The compound's ability to inhibit acetylcholinesterase (AChE) suggests potential neuroprotective effects. AChE inhibitors are vital in treating neurodegenerative diseases like Alzheimer's by increasing acetylcholine levels in the brain .

Enzyme Inhibition

This compound may exert its effects through enzyme inhibition. For example, its ability to inhibit AChE can enhance cognitive function by increasing neurotransmitter availability.

Signaling Pathways

Recent studies have investigated the impact of coumarins on various signaling pathways, including:

- Wnt/β-Catenin Pathway : Involved in cell proliferation and differentiation.

- MAPK Pathway : Associated with cellular responses to stress and growth signals.

These pathways play critical roles in cancer biology and neurodegenerative diseases .

Study on Melanogenesis

A study focusing on 7-hydroxy coumarin derivatives demonstrated their effect on melanogenesis in B16-F10 melanoma cells. The results indicated that these compounds could enhance melanin production and tyrosinase activity, which are essential for skin pigmentation .

Acetylcholinesterase Inhibition Study

In an investigation of coumarin derivatives for AChE inhibition, specific compounds showed promising results with IC50 values indicating effective inhibition. This suggests that this compound may also exhibit similar AChE inhibitory activity .

Comparative Biological Activity Table

Q & A

Q. What are the established synthetic routes for 8-(azepan-1-ylmethyl)-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one?

The compound can be synthesized via Mannich reactions , which involve the condensation of formaldehyde, secondary amines (e.g., azepane), and phenolic coumarin derivatives. For example, a similar derivative, 8-((dimethylamino)methyl)-7-hydroxy-4H-chromen-4-one, was synthesized using formaldehyde (37%), dimethylamine (40%), and a phenolic precursor in ethanol under reflux . Purification steps typically involve recrystallization from solvents like ethyl acetate or ethanol, followed by spectroscopic validation (NMR, IR).

Q. How is the compound structurally characterized in crystallographic studies?

X-ray crystallography is the gold standard for structural elucidation. Programs like SHELXL (for refinement) and SHELXS/SHELXD (for structure solution) are widely used to determine bond lengths, angles, and molecular conformation . For example, crystallographic data for related compounds (e.g., 4-amino-8-cyclopentyloxy-7-methoxy-2H-chromen-2-one) revealed planar chromen-2-one rings and hydrogen-bonding networks stabilizing the crystal lattice .

Q. Which spectroscopic techniques are critical for verifying purity and functional groups?

- 1H NMR : Identifies proton environments (e.g., hydroxyl, azepane methylene, and aromatic protons).

- IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the lactone ring).

- UV/Vis : Detects π→π* transitions in the chromen-2-one core (~300–350 nm) .

- Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ions) .

Advanced Research Questions

Q. How can experimental design optimize the synthesis yield and purity of the compound?

A split-plot randomized block design is effective for multi-factor optimization. For instance, variables like reaction temperature, solvent polarity, and catalyst concentration can be tested in subplots, with replicates to assess reproducibility. A study on trellis systems employed similar designs to evaluate interactions between chemical treatments and environmental factors . DOE (Design of Experiments) software can model interactions and identify optimal conditions.

Q. What methodologies are used to evaluate the compound’s cytotoxic or pharmacological activity?

- In vitro cytotoxicity assays : Use cell lines (e.g., HeLa, MCF-7) with MTT or SRB assays. Dose-response curves (IC50 values) are generated, as seen in studies of 8-(acetyloxy)-3-(4-methanesulfonylphenyl)-2H-chromen-2-one derivatives .

- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., azepane vs. smaller amines) on bioactivity using molecular docking or QSAR models.

Q. How can environmental fate and ecotoxicological impacts be assessed?

The INCHEMBIOL framework provides a systematic approach:

- Phase 1 : Measure physicochemical properties (logP, solubility) to predict environmental distribution .

- Phase 2 : Conduct biodegradation studies (OECD 301) and toxicity assays (e.g., Daphnia magna EC50).

- Phase 3 : Model bioaccumulation potential using quantitative structure-property relationships (QSPRs).

Q. How to resolve contradictions in bioactivity data across studies?

- Controlled replication : Standardize assays (e.g., cell culture conditions, exposure times).

- Meta-analysis : Pool data from multiple studies to identify trends. For example, discrepancies in cytotoxic effects of chromen-2-one derivatives were linked to variations in assay sensitivity (e.g., SRB vs. ATP-based assays) .

- Orthogonal validation : Confirm results using alternative methods (e.g., apoptosis markers alongside viability assays).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.